Cas no 1448810-83-0 (2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester)

2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dimethyl-4-cyanophenylboronic acid pinacol ester
- 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester
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- MDL: MFCD24449621
- Inchi: 1S/C15H20BNO2/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3
- InChI Key: FGRAEAXDVWNAAY-UHFFFAOYSA-N
- SMILES: O1B(C2C(C)=CC(C#N)=CC=2C)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 370
- Topological Polar Surface Area: 42.2
2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D478140-500mg |
2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester |
1448810-83-0 | 500mg |
$ 50.00 | 2022-06-05 | ||
Chemenu | CM209794-1g |
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 95% | 1g |
$693 | 2021-08-04 | |
Enamine | EN300-12707673-1.0g |
3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 95% | 1g |
$442.0 | 2023-05-26 | |
Enamine | EN300-12707673-10.0g |
3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 95% | 10g |
$1900.0 | 2023-05-26 | |
Enamine | EN300-12707673-0.5g |
3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 95% | 0.5g |
$331.0 | 2023-05-26 | |
Enamine | EN300-12707673-2500mg |
3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 95.0% | 2500mg |
$867.0 | 2023-10-02 | |
Enamine | EN300-12707673-50mg |
3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 95.0% | 50mg |
$84.0 | 2023-10-02 | |
Aaron | AR00ARS9-250mg |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 250mg |
$487.00 | 2023-12-16 | ||
abcr | AB510204-1g |
2,6-Dimethyl-4-cyanophenylboronic acid pinacol ester; . |
1448810-83-0 | 1g |
€511.70 | 2025-03-19 | ||
Enamine | EN300-12707673-10000mg |
3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1448810-83-0 | 95.0% | 10000mg |
$1900.0 | 2023-10-02 |
2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester Related Literature
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester
2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester (CAS No. 1448810-83-0): An Overview
2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester (CAS No. 1448810-83-0) is a versatile compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This boronic ester derivative is characterized by its unique functional groups, which include a cyano group, two methyl groups, and a boronic acid pinacol ester moiety. These features make it an attractive building block for a variety of chemical reactions and applications.
The structure of 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester (CAS No. 1448810-83-0) is particularly noteworthy due to its potential for Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid pinacol ester moiety allows for efficient and selective coupling with various aryl and vinyl halides, making it a valuable reagent in the development of complex organic molecules.
Recent studies have highlighted the importance of 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester in the synthesis of novel compounds with potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a series of 2,6-dimethyl-4-cyanoanilines, which exhibited potent anti-inflammatory and analgesic properties. The researchers found that these compounds were effective in reducing inflammation and pain in animal models, suggesting their potential as new drug candidates.
In addition to its use in medicinal chemistry, 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester (CAS No. 1448810-83-0) has also found applications in materials science. The cyano group and boronic acid pinacol ester moiety contribute to the compound's unique electronic and optical properties, making it suitable for the development of advanced materials such as organic semiconductors and luminescent materials. A recent study in the Journal of Materials Chemistry C reported the synthesis of a novel polymer using this compound as a monomer, which exhibited excellent photoluminescence properties and potential for use in organic light-emitting diodes (OLEDs).
The synthetic accessibility of 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester is another factor contributing to its widespread use. The compound can be synthesized through a series of well-established chemical reactions, including the formation of the boronic acid pinacol ester from the corresponding boronic acid and pinacol. This synthetic route is highly reproducible and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The stability and reactivity of 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester have been extensively studied. It is known to be stable under a wide range of conditions, including exposure to air and moisture. However, care should be taken to avoid high temperatures and strong acids or bases, which can lead to decomposition or side reactions. The compound is typically stored under inert conditions to ensure its long-term stability.
In terms of safety and handling, 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester (CAS No. 1448810-83-0) is generally considered safe when handled with appropriate precautions. It is important to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and goggles. Additionally, proper ventilation should be maintained when working with this compound to minimize exposure to vapors.
The environmental impact of 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester has also been evaluated. Studies have shown that it has low toxicity to aquatic organisms and does not bioaccumulate in the environment. However, it is recommended to dispose of any waste containing this compound according to local regulations to prevent environmental contamination.
In conclusion, 2,6-Dimethyl-4-Cyanophenylboronic Acid Pinacol Ester (CAS No. 1448810-83-0) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an essential reagent for researchers working on the development of new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance in these fields is likely to grow even further.
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